Enantioselective Gene Expression Activity in Barley Leaves
A comprehensive structure-activity relationship study tested 66 jasmonate-related compounds for their ability to induce jasmonate-responsive gene expression in barley leaves. The study found that the stereochemistry of the compound is a critical determinant of activity. The (-)-enantiomeric structure was specifically identified as one of the configurations that increases the activity of jasmonoyl compounds, providing a clear differentiation from its (+)-7-iso-enantiomeric counterpart [1].
| Evidence Dimension | Induction of jasmonate-responsive gene expression |
|---|---|
| Target Compound Data | The (-)-enantiomeric structure of jasmonoyl compounds is associated with increased activity. |
| Comparator Or Baseline | Other stereoisomers, specifically the (+)-7-iso-enantiomeric structure. |
| Quantified Difference | The (-)-enantiomeric and the (+)-7-iso-enantiomeric structures were identified as the configurations that increase activity, implying other stereoisomers are less active or inactive. A precise quantitative fold-change is not provided in the abstract. |
| Conditions | Gene expression assay in barley (Hordeum vulgare) leaves following treatment with jasmonate compounds [1]. |
Why This Matters
This demonstrates that stereochemistry is not a passive feature but an active determinant of biological potency, making the procurement of the pure (-)-enantiomer essential for achieving consistent and maximal activation in plant signaling studies.
- [1] Miersch, O., Kramell, R., Parthier, B., & Wasternack, C. (1999). Structure–activity relations of substituted, deleted or stereospecifically altered jasmonic acid in gene expression of barley leaves. Phytochemistry, 50(3), 353-361. View Source
